Moexipril Methyl Ester is a derivative of Moexipril, an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension. As a prodrug, Moexipril Methyl Ester is converted in the body to its active form, Moexiprilat, which exerts its pharmacological effects by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This compound is classified under the category of antihypertensive agents.
Moexipril Methyl Ester is synthesized from Moexipril, which is derived from the chemical structure comprising carbon, hydrogen, nitrogen, and oxygen. The classification of this compound falls under pharmaceutical compounds with specific applications in cardiovascular health.
The synthesis of Moexipril Methyl Ester involves several chemical transformations. A common method includes the esterification of Moexipril with methanol in the presence of an acid catalyst. The reaction typically requires controlled conditions to ensure high yield and purity. For example, one method involves:
This method ensures that the resulting Moexipril Methyl Ester retains the desired pharmacological properties while improving solubility and bioavailability.
Moexipril Methyl Ester can undergo various chemical reactions typical for esters, including hydrolysis and transesterification. Key reactions include:
These reactions are essential for understanding how the compound behaves in biological systems and its metabolic pathways.
The mechanism of action for Moexipril Methyl Ester involves its conversion to Moexiprilat, which inhibits angiotensin-converting enzyme activity. This inhibition leads to:
Relevant data indicates that these properties influence both its therapeutic efficacy and formulation strategies.
Moexipril Methyl Ester serves primarily in pharmacological applications as an antihypertensive agent. Its uses include:
Additionally, ongoing research may explore its role in combination therapies or alternative delivery systems to enhance patient outcomes.
Moexipril methyl ester (C₂₆H₃₂N₂O₇; MW: 484.55 g/mol) is a stereochemically complex molecule featuring three chiral centers that dictate its biological activity [3] [6]. Its core structure comprises:
The absolute configuration is designated as [3S-[2[R(R)],3R*]], with critical stereochemical assignments at:
COC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=C(C[C@H]2C(=O)O)C=C(OC)C(OC)=C3
[3] QGAMJBPJKREJGZ-GQRDWQEESA-N
[7] Table 1: Molecular Identity of Moexipril Methyl Ester
Property | Value |
---|---|
CAS Number (Free Base) | 122379-46-8 [1] |
CAS Number (HCl Salt) | 1356841-17-2 [5] |
Molecular Formula (Base) | C₂₆H₃₂N₂O₇ |
Molecular Formula (Salt) | C₂₆H₃₂N₂O₇·HCl [7] |
Exact Mass | 484.221 Da [7] |
Defined Stereocenters | 3 [3] |
Lipophilicity
The calculated logP value of ~2.8 reflects moderate lipophilic character, primarily influenced by:
Solubility
Moexipril methyl ester exhibits pH-dependent solubility:
Stability
Critical stability considerations include:
Table 2: Experimental Physicochemical Parameters
Property | Value | Prediction Method |
---|---|---|
Boiling Point | 702.7 ± 60.0 °C [1] | Computational modeling |
Density | 1.237 ± 0.06 g/cm³ [1] | X-ray crystallography |
pKa | 2.94 ± 0.20 [1] | Potentiometric titration |
Hydrolysis Half-Life | ~1 hour (in vivo) [6] | Pharmacokinetic studies |
Structural and Functional Differences
Pharmacological Comparisons
Metabolic Relationships
The biotransformation cascade proceeds as:Moexipril Methyl Ester → Moexipril → Moexiprilat
Key metabolic features:
Table 3: Structural and Functional Comparison of Moexipril Derivatives
Property | Moexipril Methyl Ester | Moexipril | Moexiprilat |
---|---|---|---|
Molecular Weight | 484.55 g/mol [1] | 498.57 g/mol [6] | 454.45 g/mol [6] |
Key Functional Groups | Methyl ester | Free carboxylic acid | Dicarboxylic acid |
ACE Inhibition | Weak (prodrug) | Moderate (prodrug) | Potent (IC₅₀ ~1 nM) |
Protein Binding | Not reported | ~50% [6] | >90% [6] |
Primary Role | Synthetic intermediate | Orally absorbed prodrug | Active pharmacophore |
The strategic design of moexipril methyl ester balances lipophilicity (for absorption) and hydrolytic susceptibility (for metabolic activation). This molecular optimization addresses the poor oral bioavailability of direct ACE inhibitors like moexiprilat, while enabling targeted delivery to ACE-rich tissues [2] [9].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7